molecular formula C22H21N3O3S B11420958 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B11420958
M. Wt: 407.5 g/mol
InChI Key: YSURBAZSGRXRGT-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines elements of chromeno, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chromeno[2,3-D]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 4-ethoxybenzaldehyde and 7-methylchromenone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro1Benzothieno[2,3-D]Pyrimidin-2-YL]Sulfanyl}Acetamide
  • N-(2,5-Dimethylphenyl)-2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro1Benzothieno[2,3-D]Pyrimidin-2-YL]Sulfanyl}Acetamide
  • 2-{[3-(4-Ethoxyphenyl)-7-Methyl-4-Oxo-3,4,5,6,7,8-Hexahydro 1Benzothieno[2,3-D]Pyrimidin-2-YL]Sulfanyl}-N-(2-Fluorophenyl)Acetamide

Uniqueness

The uniqueness of 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide lies in its specific structural features, such as the combination of the chromeno and pyrimidine rings with the sulfanylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O3S/c1-3-27-16-7-5-14(6-8-16)20-24-21-17(22(25-20)29-12-19(23)26)11-15-10-13(2)4-9-18(15)28-21/h4-10H,3,11-12H2,1-2H3,(H2,23,26)

InChI Key

YSURBAZSGRXRGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)N

Origin of Product

United States

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